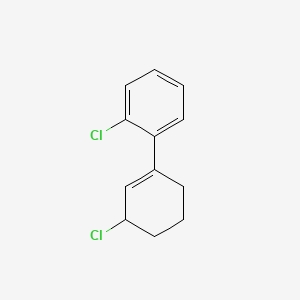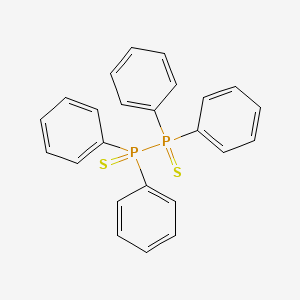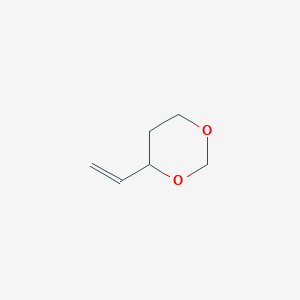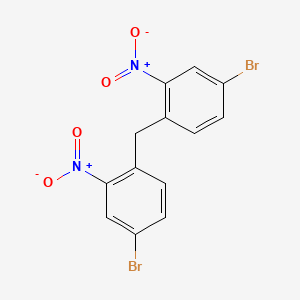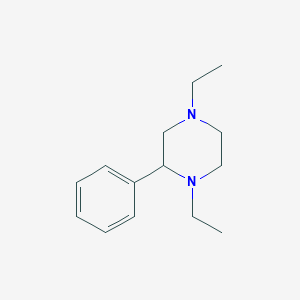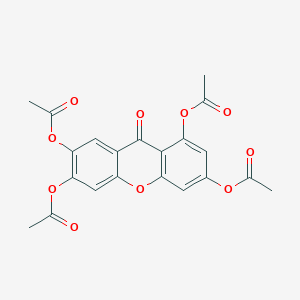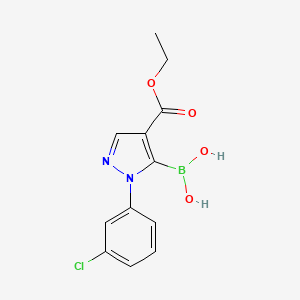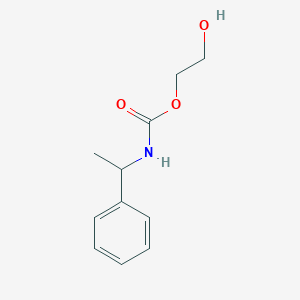
2-hydroxyethyl N-(1-phenylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxyethyl N-(1-phenylethyl)carbamate is an organic compound with the molecular formula C11H15NO3 It is a carbamate derivative, which means it contains the functional group -NHCOO-
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl N-(1-phenylethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethylamine with 1-phenylethyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This process uses lipase-catalyzed transesterification to produce optically pure enantiomers of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Enzymatic methods are preferred for producing enantiomerically pure compounds, while chemical synthesis is used for bulk production.
化学反応の分析
Types of Reactions
2-hydroxyethyl N-(1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: The major product is 2-oxoethyl N-(1-phenylethyl)carbamate.
Reduction: The major product is 2-aminoethyl N-(1-phenylethyl)carbamate.
Substitution: The major products depend on the substituent introduced, such as 2-chloroethyl N-(1-phenylethyl)carbamate.
科学的研究の応用
2-hydroxyethyl N-(1-phenylethyl)carbamate has several scientific research applications:
作用機序
The mechanism of action of 2-hydroxyethyl N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
2-hydroxyethyl N-(1-phenylethyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Used as an intermediate in the production of pesticides and herbicides.
tert-Butyl carbamate: Employed in the synthesis of chiral compounds and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
4663-86-9 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
2-hydroxyethyl N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-9(10-5-3-2-4-6-10)12-11(14)15-8-7-13/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
InChIキー |
MONBXWVIKHNBPG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


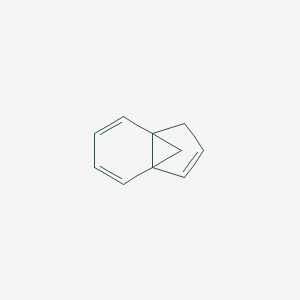

![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
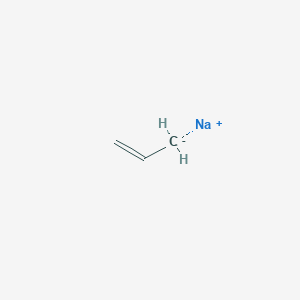
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
